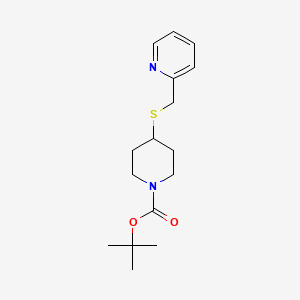

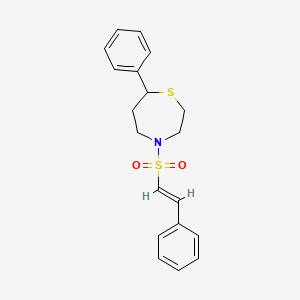

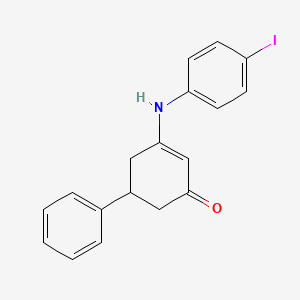

(E)-7-phenyl-4-(styrylsulfonyl)-1,4-thiazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Styrylsulfonyl compounds are a class of organic compounds that have been studied for their potential applications in various fields, particularly in the development of anti-cancer agents . They are characterized by the presence of a styryl group (a phenyl ring attached to a vinyl group) and a sulfonyl group (a sulfur atom bonded to two oxygen atoms).

Synthesis Analysis

The synthesis of styrylsulfonyl compounds typically involves the reaction of a suitable styrene derivative with a sulfonyl chloride . The exact conditions and reagents used can vary depending on the specific compounds being synthesized .Molecular Structure Analysis

The molecular structure of styrylsulfonyl compounds is characterized by the presence of a styryl group and a sulfonyl group. The exact structure can vary depending on the specific substituents present on the phenyl ring and the nature of the sulfonyl group .Chemical Reactions Analysis

Styrylsulfonyl compounds can undergo various chemical reactions, including reactions with nucleophiles at the sulfonyl group and electrophiles at the styryl group. They can also participate in various types of polymerization reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of styrylsulfonyl compounds can vary widely depending on their exact structure. Factors that can influence these properties include the nature of the substituents on the phenyl ring and the sulfonyl group, as well as the overall size and shape of the molecule .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

- A study focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents, involving reactions of cyanoacetamide with acetylacetone or arylidenes malononitrile, among others, to create various derivatives including those related to (E)-7-phenyl-4-(styrylsulfonyl)-1,4-thiazepane (Darwish et al., 2014).

Synthesis and Characterization

- Research on the synthesis of sulfone-linked bis heterocycles from E-styrylsulfonylacetic acid methyl ester demonstrated the antimicrobial potential of these compounds (Padmavathi et al., 2008).

- Another study presented the synthesis of 5-phenyl-2,3,5,6–4H-tetrahydro-1,4-thiazin-3-one and its derivatives from methyl (styrylsulfonyl)acetate, showcasing the versatility of compounds related to this compound in organic synthesis (Takahashi & Yuda, 1996).

Reaction Studies

- Investigations into the reactions of sulfenes with Schiff Bases and the thermal fragmentation of Thiazetidine 1,1-Dioxide provided insights into the stereochemistry and behavior of related compounds under various conditions (Hiraoka & Kobayashi, 1975).

- The study of the reaction of phenacylsulfonylacetic acid methyl ester and styrylsulfonylacetic acid methyl ester with hydrazine hydrate led to unexpected products, offering new perspectives on the reactivity of related sulfone compounds (Padmavathi, Thriveni, & Padmaja, 2004).

Wirkmechanismus

Target of Action

It is known that similar compounds, such as (e)-styrylsulfonyl methylpyridine, act as kinase inhibitors, specifically targeting mitotic pathways .

Mode of Action

This is achieved by disturbing tubulin during cell division, resulting in G2/M cell cycle arrest, followed by caspase-dependent apoptosis .

Biochemical Pathways

The compound likely affects the mitotic pathways in cells, given its potential role as a kinase inhibitor . It may retard tubulin polymerization, which obstructs cell division

Pharmacokinetics

A related compound, tl-77, was found to have an optimized oral bioavailability of 56%, compared to 9% for another similar compound, on01910Na . This suggests that modifications to the structure of these compounds can significantly improve their bioavailability.

Result of Action

The result of the compound’s action is likely to be the induction of cell cycle arrest and apoptosis in cancer cells . This is achieved through the disturbance of tubulin during cell division, leading to G2/M cell cycle arrest, followed by caspase-dependent apoptosis .

Safety and Hazards

Zukünftige Richtungen

Research into styrylsulfonyl compounds is ongoing, with a particular focus on their potential applications in the development of new anti-cancer drugs . Future work will likely involve further optimization of their structure to improve their efficacy and safety profile, as well as detailed studies of their mechanism of action .

Eigenschaften

IUPAC Name |

7-phenyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-thiazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S2/c21-24(22,16-12-17-7-3-1-4-8-17)20-13-11-19(23-15-14-20)18-9-5-2-6-10-18/h1-10,12,16,19H,11,13-15H2/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQODFKWBINFDM-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

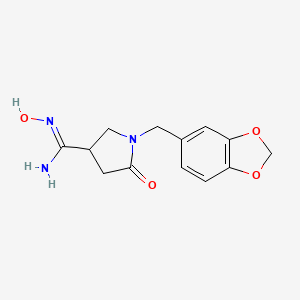

![[1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol](/img/structure/B2916975.png)

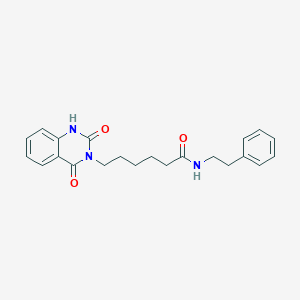

![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2916983.png)

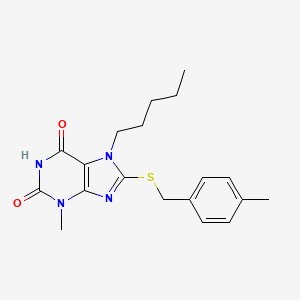

![3-methyl-1-(2-phenylethenesulfonyl)-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B2916991.png)

![6-Ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2916992.png)